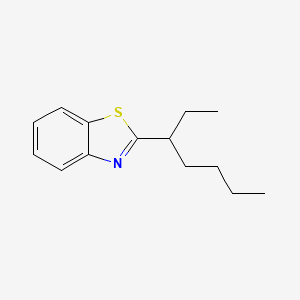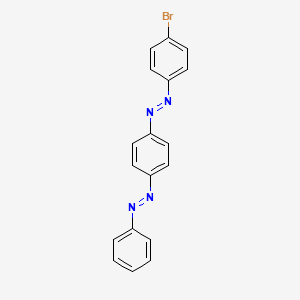
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene is an organic compound with the chemical formula C12H9BrN2. It is a solid substance that appears as yellow crystals This compound is known for its unique structural properties, which include a bromine atom attached to a phenyl ring and a diazene group linking two phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene typically involves the reaction of 4-bromoaniline with aniline in the presence of an oxidizing agent such as OXONE. The reaction is carried out in a solvent like dichloromethane (CH2Cl2) and water, and the mixture is stirred at room temperature for about 18 hours . The product is then extracted and purified using standard techniques like column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, reduction may produce amines, and substitution reactions can result in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific optoelectronic properties
Wirkmechanismus
The mechanism by which (4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of biological molecules and pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(4-Bromophenyl)-2-(2,2-Dichloro-1-(4-Fluorophenyl)vinyl)diazene: This compound has similar structural features but includes additional halogen atoms, which can alter its chemical and physical properties.
(Z)-3-(3-Bromophenyl)-1-(1,5-Dimethyl-1H-Pyrazol-3-yl)-3-Hydroxyprop-2-en-1-one: This compound contains a bromophenyl group and exhibits different biological activities due to its unique functional groups.
Uniqueness
(4-Bromophenyl)-(4-phenyldiazenylphenyl)diazene is unique due to its combination of a bromine atom and a diazene group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its structural versatility make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
6271-26-7 |
|---|---|
Molekularformel |
C18H13BrN4 |
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
(4-bromophenyl)-(4-phenyldiazenylphenyl)diazene |
InChI |
InChI=1S/C18H13BrN4/c19-14-6-8-16(9-7-14)21-23-18-12-10-17(11-13-18)22-20-15-4-2-1-3-5-15/h1-13H |
InChI-Schlüssel |
ZYWBJIXGFCLOBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


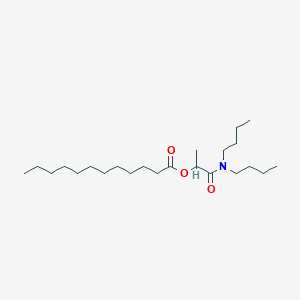
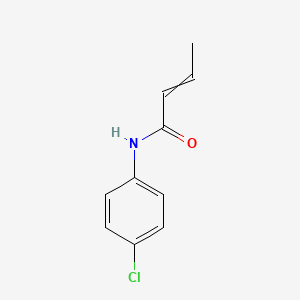


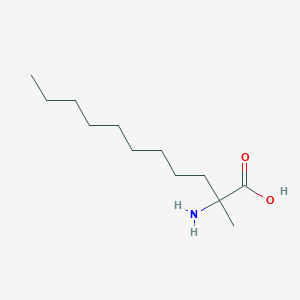
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
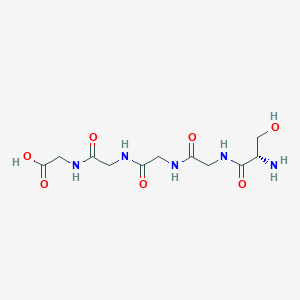

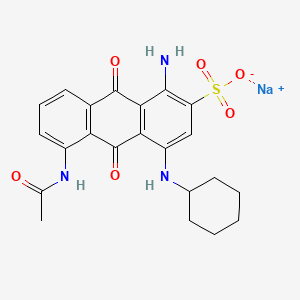
![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)


